

A Comparative Guide to Computational and Experimental Data on Nitrotriazole Properties

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Compound of Interest

Compound Name: (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational and experimental data for the properties of nitrotriazoles, a class of nitrogen-rich heterocyclic compounds of significant interest in energetic materials and medicinal chemistry. By presenting a side-by-side analysis of predicted and measured values, this document aims to offer researchers valuable insights into the accuracy and utility of computational models in predicting the performance and safety of these compounds.

Data Presentation: Energetic Properties and Sensitivity

The following tables summarize key quantitative data for selected nitrotriazole derivatives, comparing experimentally determined values with those obtained through computational methods.

Table 1: Comparison of Energetic Properties for 3-Nitro-1,2,4-triazole (NTO) and Derivatives

Compound	Property	Experimental Value	Computational Value	Method (Computational)
3-Nitro-1,2,4-triazole (NTO)	Detonation Velocity (m/s)	8150	7876 - 8832	EXPLO 5.05[1]
	Detonation Pressure (GPa)	28.5	20.73 - 30.0	
	Heat of Formation (kJ/mol)	216.9	-	
3,5-Dinitro-1H-pyrazole	Detonation Velocity (m/s)	-	8194 - 9156	EXPLO 5.05[2]
	Detonation Pressure (GPa)	-	27.4 - 39.2	
	Heat of Formation (kJ/mol)	128.5	-	
N-amino-3-nitro-1,2,4-triazole	Detonation Velocity (m/s)	-	~8114	EXPLO 5.05[2]
	Detonation Pressure (GPa)	-	~31.2	
	Heat of Formation (kJ/mol)	217.9	-	

Table 2: Comparison of Sensitivity and Thermal Stability

Compound	Property	Experimental Value	Method (Experimental)
3-Nitro-1,2,4-triazole (NTO)	Impact Sensitivity (J)	>40	BAM Fallhammer[2]
Decomposition Temperature (°C)	265	DSC (5 °C/min)[2]	
3,5-Dinitro-1H-pyrazole	Impact Sensitivity (J)	15	BAM Fallhammer[2]
Decomposition Temperature (°C)	270	DSC (5 °C/min)[2]	
N-amino-3-nitro-1,2,4-triazole	Impact Sensitivity (J)	>40	BAM Fallhammer[2]
Decomposition Temperature (°C)	165	DSC (5 °C/min)[2]	

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

1. Impact Sensitivity Testing (BAM Fallhammer Method)

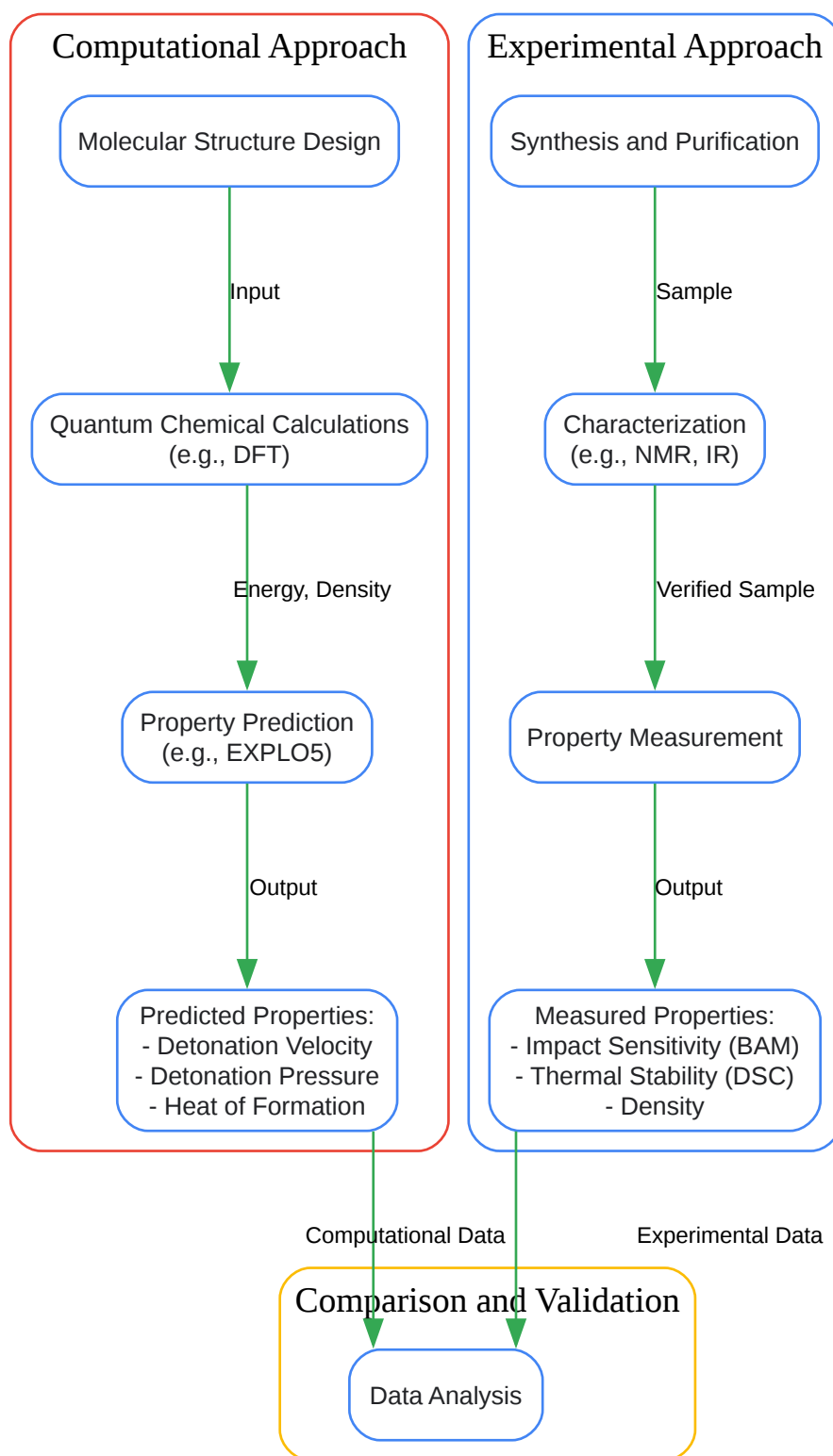
The impact sensitivity of the nitrotriazole compounds was determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus. A specified amount of the substance is subjected to the impact of a falling weight from a certain height. The limiting impact energy is determined as the lowest energy at which an explosion, flame, or decomposition is observed. The results are typically reported in Joules (J)[2].

2. Thermal Stability (Differential Scanning Calorimetry - DSC)

The thermal stability of the compounds was investigated using Differential Scanning Calorimetry (DSC). A small sample of the material is heated in a controlled atmosphere at a constant heating rate (e.g., 5 °C/min). The DSC instrument measures the difference in heat flow between the sample and a reference as a function of temperature. The decomposition

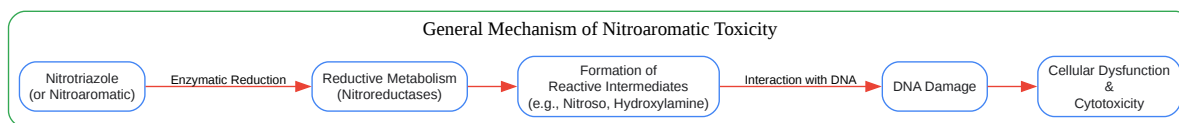
temperature is identified as the onset or peak of the exothermic decomposition event on the DSC thermogram^[2].

Mandatory Visualization



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Caption: Workflow comparing computational and experimental approaches for determining nitrotriazole properties.



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Caption: General proposed mechanism of toxicity for nitroaromatic compounds, relevant to nitrotriazoles.

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References

- 1. researchgate.net [researchgate.net]
- 2. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
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